HP 236
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HP 236 is a complex organic compound that features a unique combination of functional groups, including a fluorinated benzo[b]thiophene, a piperazine ring, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HP 236 typically involves multiple steps:
Formation of the Fluorobenzo[b]thiophene Intermediate: This step involves the fluorination of benzo[b]thiophene using a suitable fluorinating agent under controlled conditions.
Piperazine Derivatization: The fluorobenzo[b]thiophene intermediate is then reacted with piperazine to form the piperazinyl derivative.
Thiazolidinone Formation: The final step involves the reaction of the piperazinyl derivative with a thiazolidinone precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the fluorobenzo[b]thiophene moiety.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced fluorobenzo[b]thiophene derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound has shown promise in medicinal chemistry for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of HP 236 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[b]thiophene moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiazolidinone ring may also participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(1-(6-Chlorobenzo[b]thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
- 3-(4-(1-(6-Methylbenzo[b]thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
Uniqueness
The presence of the fluorine atom in HP 236 imparts unique electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in the development of new therapeutic agents.
Properties
CAS No. |
131540-59-5 |
---|---|
Molecular Formula |
C22H30FN3OS2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3 |
InChI Key |
IWOQWCKSTOAOMQ-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F |
Canonical SMILES |
CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F |
Synonyms |
3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone HP 236 HP-236 P 9236 P-9236 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.